molecular formula C13H21N3 B1365558 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine CAS No. 515162-20-6

4-[(4-Methyl-1-piperazinyl)methyl]benzylamine

Cat. No.: B1365558
CAS No.: 515162-20-6
M. Wt: 219.33 g/mol
InChI Key: HILINUGDTTXRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILINUGDTTXRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428763
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515162-20-6
Record name 4-[(4-Methyl-1-piperazinyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515162-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine typically involves the reaction of 4-methylpiperazine with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. The industrial methods often utilize advanced technologies and equipment to maintain the purity and quality of the product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1-piperazinyl)methyl]benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

4-[(4-Methyl-1-piperazinyl)methyl]benzylamine has been investigated for its role as an inhibitor of tyrosine kinases, which are critical in the regulation of various cellular processes. Research indicates that compounds of this class can effectively target neoplastic diseases, including leukemia and solid tumors. The compound shows promise in inhibiting the growth of blood vessels, making it potentially useful for treating conditions associated with deregulated angiogenesis such as diabetic retinopathy and certain cancers .

Table 1: Therapeutic Targets and Conditions

Target Conditions
Tyrosine KinasesNeoplastic diseases (e.g., leukemia, breast cancer)
AngiogenesisDiabetic retinopathy, psoriasis
Inflammatory DiseasesGlomerulonephritis, autoimmune diseases

Pharmacological Insights

Pharmacological studies have demonstrated that this compound can influence food consumption behaviors in animal models. Specifically, it has been shown to elicit hyperphagic responses in mice, indicating its potential role in appetite modulation. The mechanism appears to involve the modulation of potassium channels in the brain, suggesting a novel pathway for influencing feeding behavior .

Case Study: Hyperphagic Response in Mice

In a study involving starved mice, administration of this compound resulted in a significant increase in food intake compared to controls. The compound's effectiveness was dose-dependent, with maximum effects observed at specific dosages. This study highlights the potential for this compound to be explored further in appetite regulation and metabolic disorders .

Biochemical Applications

The biochemical properties of this compound also make it a candidate for studies focusing on enzyme inhibition. It has been suggested that derivatives of this compound could serve as effective inhibitors for enzymes involved in inflammatory pathways and cancer progression. Ongoing research is evaluating its efficacy against various enzyme targets relevant to these conditions .

Table 2: Enzyme Targets and Inhibition Studies

Enzyme Potential Application
Protein KinasesCancer therapy
LipoxygenaseAnti-inflammatory treatments
Dopamine ReceptorsModulation of neurochemical pathways

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
  • Synonyms: 4-(4-Methylpiperazino)benzylamine; 1-(4-Aminomethylphenyl)-4-methylpiperazine
  • CAS No.: 216144-45-5
  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 205.30 g/mol

Structural Features: This compound consists of a benzylamine core (aminomethylbenzene) linked to a 4-methylpiperazine moiety via a methylene bridge. The piperazine ring introduces basicity and conformational flexibility, which is critical for interactions in medicinal chemistry .

Applications :
Primarily used as a chemical intermediate in drug discovery, particularly for kinase inhibitors and receptor modulators .

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with this compound, differing in substituents, ring systems, or functional groups:

4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride

  • CAS No.: 288251-82-1
  • Molecular Formula : C₁₂H₁₉N₃·HCl
  • Key Differences :
    • Substitution of benzylamine with an aniline group (phenylamine).
    • Presence of a hydrochloride salt enhances solubility but reduces lipophilicity .
  • Similarity Score : 0.82 (compared to target compound) .

5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile

  • CAS No.: 115619-01-7
  • Molecular Formula : C₁₂H₁₅N₅
  • Key Differences :
    • Incorporation of a nitrile group at the 2-position of the benzene ring.
    • Increased electron-withdrawing character alters reactivity and binding affinity .
  • Similarity Score : 0.79 .

4-(4-Ethylpiperazin-1-yl)phenylamine

  • CAS No.: 42014-60-8
  • Molecular Formula : C₁₂H₁₉N₃
  • Key Differences :
    • Replacement of the methyl group on piperazine with an ethyl group.
    • Enhanced steric bulk may influence pharmacokinetics (e.g., metabolic stability) .
  • Similarity Score : 0.78 .

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

  • CAS No.: 915707-56-1
  • Molecular Formula : C₁₃H₂₁N₃
  • Key Differences :
    • Replacement of piperazine with a seven-membered diazepine ring.
    • Increased ring flexibility and altered basicity .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity to Target
4-[(4-Methylpiperazinyl)methyl]benzylamine 216144-45-5 C₁₂H₁₉N₃ 205.30 Benzylamine, 4-methylpiperazine Reference
4-(4-Methylpiperazinyl)phenylmethanamine HCl 288251-82-1 C₁₂H₁₉N₃·HCl 241.77 Aniline, HCl salt 0.82
5-Amino-2-(4-methylpiperazinyl)benzonitrile 115619-01-7 C₁₂H₁₅N₅ 229.28 Nitrile, 4-methylpiperazine 0.79
4-(4-Ethylpiperazinyl)phenylamine 42014-60-8 C₁₂H₁₉N₃ 205.30 Ethylpiperazine 0.78
2-(4-Methyldiazepinyl)benzylamine 915707-56-1 C₁₃H₂₁N₃ 219.33 Diazepine ring N/A

Research Findings and Pharmacological Relevance

Role in Kinase Inhibitor Design

The piperazinylmethylbenzylamine scaffold is a key fragment in tyrosine kinase inhibitors (TKIs). For example, imatinib mesylate (CAS 220127-57-1) contains a related 4-[(4-methylpiperazinyl)methyl]benzamide group, which improves solubility and target binding . Modifications to the benzylamine or piperazine moiety (e.g., ethyl substitution) alter inhibitory potency against kinases like BCR-ABL .

Biological Activity

4-[(4-Methyl-1-piperazinyl)methyl]benzylamine is a benzylamine derivative characterized by its unique structural features, including a benzene ring, a methylene bridge, and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific studies on its effects remain limited. This article synthesizes existing research findings, relevant case studies, and comparative analyses with similar compounds to elucidate the biological activity of this compound.

  • Molecular Formula : C13H21N3
  • Molecular Weight : 219.33 g/mol
  • Physical State : Colorless to slightly yellow liquid at room temperature

The compound features three nitrogen atoms: one in the benzylamine group and two in the methylpiperazine ring, contributing to its reactivity and potential pharmacological properties .

Biological Activities

While direct studies on the biological activity of this compound are scarce, related compounds exhibit various pharmacological effects. The following sections summarize findings from analogous studies.

Antimicrobial Activity

Piperazine derivatives are known for their diverse biological activities, including antimicrobial properties. Research indicates that piperazine-based compounds can exhibit significant antibacterial and antifungal activities . For instance, Schiff base ligands derived from piperazines have shown promising results against various microbial strains .

Antituberculosis Activity

A study on cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides revealed structure-activity relationships (SAR) that suggest modifications in the piperazine structure can enhance antituberculosis efficacy. Compounds similar to this compound were tested against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.0125 μg/mL . This indicates a potential for this compound to also possess antituberculosis properties.

Structure-Activity Relationship (SAR)

The effectiveness of piperazine derivatives often hinges on their structural modifications. The following table summarizes key findings from SAR studies related to similar compounds:

CompoundModificationMIC (μg/mL)Activity Type
4cBenzyl-piperazine at para0.0125Antituberculosis
4kCyclopropyl methyl substitution0.05Antituberculosis
4hMorpholine analogue0.2Antituberculosis

These findings suggest that the positioning of substituents on the piperazine ring significantly influences antimicrobial potency .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperazine derivatives, compounds structurally similar to this compound were synthesized and tested for antimicrobial efficacy. Results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Case Study 2: Pharmacokinetics and Metabolism

Research into the pharmacokinetics of piperazine derivatives has shown that while some compounds exhibit strong in vitro activity, they may have rapid metabolism leading to short half-lives in vivo. For example, compound 4c demonstrated effective activity but was rapidly eliminated from circulation, suggesting that further optimization is necessary to enhance bioavailability and therapeutic efficacy .

Q & A

Q. What are the recommended methods for synthesizing 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine?

A typical synthesis involves coupling 4-methylpiperazine with a benzylamine derivative under reflux conditions. For example, a reaction between 1-amino-4-methylpiperazine and a substituted benzyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine, followed by purification via column chromatography (eluent: chloroform/methanol) and crystallization from diethyl ether . Yield optimization (~85%) requires precise stoichiometric control and inert atmosphere conditions.

Q. How should researchers safely handle and store this compound?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may induce respiratory irritation (H335). Recommended safety measures include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Handling in a fume hood to avoid inhalation of dust.
  • Storage in airtight containers at 2–8°C, protected from light and moisture .

Q. What spectroscopic techniques are suitable for structural characterization?

  • NMR spectroscopy (¹H, ¹³C) confirms the presence of the 4-methylpiperazinyl group (e.g., methyl protons at δ ~2.3 ppm) and benzylamine backbone.
  • Mass spectrometry (MS) identifies the molecular ion peak (m/z ~220.31 for C₁₃H₂₀N₂O).
  • Melting point analysis (mp 96–98°C) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-methylpiperazinyl group into aromatic systems?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency.
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions.
  • Temperature control : Reflux at 60–80°C balances reaction rate and byproduct minimization .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. For example:

  • Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 3.5 µm).
  • Mobile phase : Gradient of acetonitrile and 0.1% formic acid.
  • Detection : MRM transitions (e.g., m/z 221 → 148) with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma .

Q. How does environmental persistence impact its risk assessment?

The compound exhibits moderate persistence (estimated half-life = 881 days) due to its ionizable amine group (log Dow = -0.7). Weight-of-evidence approaches, including QSAR modeling and monitoring studies, classify it as a potential PMT/vPvM (persistent, mobile, toxic/very persistent, very mobile) substance, necessitating ecotoxicological studies .

Q. What strategies resolve contradictions in pharmacological data across studies?

For cytotoxic or enzyme inhibition assays:

  • Standardized protocols : Use identical cell lines (e.g., HeLa, MCF-7) and enzyme sources (e.g., recombinant hCA I/II).
  • Dose-response curves : Compare IC₅₀ values under controlled pH and temperature.
  • Metabolite profiling : Rule out interference from degradation products .

Q. How do structural analogs influence structure-activity relationship (SAR) studies?

Modifications to the benzylamine or piperazinyl moiety alter bioactivity:

  • Electron-withdrawing groups (e.g., -F, -NO₂) enhance target binding affinity.
  • N-Methylation reduces metabolic liability but may decrease solubility.
  • Benzyl-to-pyridinyl substitution improves CNS penetration in kinase inhibitors .

Q. What computational tools predict its physicochemical properties?

  • log P/D : Use ACD/Labs or MarvinSuite for partition coefficient estimation.
  • pKa prediction : SPARC or ChemAxon tools model ionization states (e.g., piperazinyl N-H, pKa ~8.5).
  • Molecular docking : AutoDock Vina assesses binding to targets like CYP5122A1 .

Q. How are stability studies designed under varying pH and temperature?

  • Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic).
  • HPLC monitoring : Track degradation products at 254 nm.
  • Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots for shelf-life extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
Reactant of Route 2
Reactant of Route 2
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.